molecular formula C17H15Cl2NO B2701044 1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303988-02-5

1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B2701044
CAS No.: 303988-02-5
M. Wt: 320.21
InChI Key: IRMQRVFJFGKZHJ-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a potent and selective inhibitor of sphingosine-1-phosphate (S1P) lyase. This compound serves as a critical pharmacological tool for investigating the role of S1P signaling in physiological and pathological processes. By inhibiting S1P lyase, the enzyme responsible for the irreversible degradation of S1P, this molecule causes a marked accumulation of intracellular S1P levels. This elevated S1P subsequently promotes the degradation of its cognate receptors through a process of polyubiquitination and proteasomal degradation, leading to functional antagonism of S1P1 receptor signaling. Researchers utilize this compound to probe the complexities of S1P biology, particularly in the context of immune cell trafficking and inflammation. Its application is pivotal in studies focused on autoimmune diseases, cancer biology, and vascular function, providing a mechanism to downregulate S1P receptor activity and better understand this critical signaling pathway. For Research Use Only.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-14-9-8-12(10-15(14)19)11-20-16-6-2-1-4-13(16)5-3-7-17(20)21/h1-2,4,6,8-10H,3,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMQRVFJFGKZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and various biological properties, including antibacterial and anti-inflammatory activities.

  • Chemical Name: this compound
  • CAS Number: 303988-02-5
  • Molecular Formula: C17H15Cl2NO
  • Molecular Weight: 320.21 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are used for characterization.

Synthesis Example

A common synthetic route involves the condensation of appropriate benzaldehydes with thiosemicarbazide derivatives followed by cyclization to form the benzazepine structure.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate variable efficacy depending on the target organism.

Bacterial StrainActivity Observed
Escherichia coli (Gram -)Moderate inhibition
Klebsiella pneumoniae (Gram -)Low inhibition
Staphylococcus aureus (Gram +)Significant inhibition
Streptococcus mutans (Gram +)High inhibition

The compound demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans while showing moderate effects on Gram-negative strains like Escherichia coli .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been tested for anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines in cell culture models. The mechanism appears to involve the modulation of NF-kB signaling pathways.

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group exhibited a reduction in bacterial load compared to controls, suggesting its potential as a therapeutic agent in managing infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituent Positions

  • 1-(2,4-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (): This positional isomer substitutes chlorine at the 2- and 4-positions of the benzyl group instead of 3,3.
  • 3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-22-1; ): Chlorine atoms are located on the benzazepinone ring rather than the benzyl group. This difference shifts the molecule’s polarity (LogP = 2.88, PSA = 29.1 ), which could alter blood-brain barrier penetration or solubility compared to the 3,4-dichlorobenzyl analogue.

Benzodiazepine Derivatives

  • 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride (): This benzodiazepine contains two nitrogen atoms in its seven-membered ring, unlike the single nitrogen in benzazepinones. Benzodiazepines typically modulate GABAA receptors, suggesting divergent pharmacological targets compared to benzazepinones.
  • Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one; ): A nitro-substituted benzodiazepine with anticonvulsant properties.

Heterocyclic Hybrids

  • Coumarin-linked Benzo[b][1,4]diazepin-2-ones (): Compounds like 4g and 4h incorporate coumarin and tetrazole moieties, expanding π-π stacking and hydrogen-bonding capabilities. These hybrids exhibit enhanced structural complexity, which may improve selectivity for enzymes like kinases or proteases compared to simpler benzazepinones.

Research Findings and Implications

  • Substituent Position Effects : The 3,4-dichlorobenzyl group in the target compound may confer higher lipophilicity and receptor-binding avidity compared to 2,4-dichloro isomers, as chlorine’s electron-withdrawing effects are maximized in the para and meta positions .
  • Benzazepinone vs.
  • Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of a benzazepinone precursor with 3,4-dichlorobenzyl halides, akin to methods in for indole derivatives. This contrasts with benzodiazepine syntheses, which often employ condensations of o-phenylenediamines with ketones or esters .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the benzazepinone core. A common approach includes:

Cyclization : Condensation of ortho-phenylenediamine derivatives with ketones or esters to form the benzazepinone ring .

Substitution : Introducing the 3,4-dichlorobenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., using K₂CO₃ in DMF) .

  • Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves yield and reduces side products compared to conventional heating .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Use a combination of:

NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring saturation .

X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding pharmacophore alignment .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₇H₁₄Cl₂N₂O) .

Q. What in vitro assays are recommended to assess its pharmacological activity?

  • Methodological Answer :

Receptor Binding Assays : Screen for GABAₐ receptor affinity (common for benzazepinones) using radiolabeled ligands like [³H]flunitrazepam .

Cell-Based Models : Neuroblastoma cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects against oxidative stress, as seen in structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

  • Methodological Answer :

Comparative SAR Studies : Systematically vary substituents (e.g., dichlorobenzyl vs. methyl or nitro groups) and test activity in standardized assays .

Meta-Analysis : Cross-reference data from PubChem, DSSTox, and ECHA to identify outliers or inconsistent experimental conditions (e.g., solvent polarity, cell line variability) .

Q. What strategies are effective for studying metabolic pathways and degradation products?

  • Methodological Answer :

In Vitro Metabolism : Use liver microsomes (human or rodent) with LC-MS/MS to identify phase I/II metabolites .

Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions, followed by HPLC-UV to track stability .

Q. How can computational modeling enhance mechanistic understanding of its activity?

  • Methodological Answer :

Molecular Docking : Use tools like AutoDock Vina to predict binding poses in GABAₐ or glutamate receptor pockets (PDB IDs: 6HUP, 4COF) .

MD Simulations : Analyze ligand-receptor dynamics over 100-ns trajectories to assess binding stability and conformational changes .

Q. What advanced techniques validate its selectivity and off-target effects?

  • Methodological Answer :

Kinome Screening : Utilize panels like Eurofins KinaseProfiler to test inhibition across 400+ kinases .

CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative receptors (e.g., GABAₐ subunits) and retesting activity .

Q. How can impurity profiles impact reproducibility in pharmacological studies?

  • Methodological Answer :

HPLC-PDA/MS Purity Checks : Ensure ≥95% purity; quantify impurities (e.g., dichlorobenzyl byproducts) using relative retention times .

Toxicology Screening : Test impurities in zebrafish embryos or Ames assays to rule out genotoxicity .

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